Ethyl 4-hydroxycyclohexanecarboxylate Ethyl 4-hydroxycyclohexanecarboxylate Trans-4-hydroxycyclohexanecarboxylate is the conjugate base of trans-4-hydroxycyclohexanecarboxylic acid; major species at pH 7.3. It derives from a cyclohexanecarboxylate. It is a conjugate base of a trans-4-hydroxycyclohexanecarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 75877-66-6
VCID: VC7017162
InChI: InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3
SMILES: CCOC(=O)C1CCC(CC1)O
Molecular Formula: C7H11O3
Molecular Weight: 143.163

Ethyl 4-hydroxycyclohexanecarboxylate

CAS No.: 75877-66-6

Cat. No.: VC7017162

Molecular Formula: C7H11O3

Molecular Weight: 143.163

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxycyclohexanecarboxylate - 75877-66-6

Specification

CAS No. 75877-66-6
Molecular Formula C7H11O3
Molecular Weight 143.163
IUPAC Name ethyl 4-hydroxycyclohexane-1-carboxylate
Standard InChI InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3
Standard InChI Key HCFRWBBJISAZNK-OLQVQODUSA-M
SMILES CCOC(=O)C1CCC(CC1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

Ethyl 4-hydroxycyclohexanecarboxylate consists of a cyclohexane ring substituted at the 4-position with a hydroxyl (-OH) group and a carboxylate ester (-COOEt) moiety. The compound’s stereoisomerism arises from the spatial arrangement of these substituents, yielding cis (hydroxyl and ester groups on the same face) and trans (opposite faces) configurations . This stereochemical diversity impacts its solubility, reactivity, and interactions in synthetic pathways.

Table 1: Key Identifiers of Ethyl 4-Hydroxycyclohexanecarboxylate

PropertyValueSource
CAS Number17159-80-7
IUPAC Name4-Hydroxycyclohexane-1-carboxylic acid ethyl ester
Molecular FormulaC9H16O3\text{C}_9\text{H}_{16}\text{O}_3
InChI KeyBZKQJSLASWRDNE-UHFFFAOYSA-N
UNII IdentifierR7LV2TYU78, DYE45Z9SRP

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

The compound exhibits a boiling point of 127–134 °C at 0.1 mmHg and a density of 1.068 g/mL at 25°C . Its refractive index (nn) and flash point (>230 °F) underscore its stability under standard laboratory conditions . Notably, it is immiscible with water but soluble in organic solvents, a trait critical for its use in non-aqueous reaction systems .

Table 2: Physical Properties

PropertyValueConditionsSource
Boiling Point127–134 °C0.1 mmHg
Density1.068 g/mL25°C
Flash Point>230 °F--
Water SolubilityImmiscible25°C
Vapor Pressure0.00322 mmHg25°C

Spectroscopic and Computational Data

The compound’s pKa\text{p}K_a is predicted to be 14.98 ± 0.40, reflecting the weak acidity of its hydroxyl group . Computational analyses, including molecular dynamics simulations, highlight its conformational flexibility, which is influenced by the cyclohexane ring’s chair-to-boat transitions .

Synthesis and Production

Historical and Contemporary Methods

The seminal synthesis route, reported in 1965, involves the esterification of 4-hydroxycyclohexanecarboxylic acid with ethanol under acid catalysis . Modern adaptations employ green chemistry principles, such as microwave-assisted esterification, to enhance yield and reduce reaction time .

Reaction Scheme:

4-Hydroxycyclohexanecarboxylic acid+EthanolH+Ethyl 4-hydroxycyclohexanecarboxylate+H2O\text{4-Hydroxycyclohexanecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 4-hydroxycyclohexanecarboxylate} + \text{H}_2\text{O}

Industrial-Scale Production

Industrial batches prioritize cost efficiency and scalability. A typical protocol involves:

  • Acid Activation: Sulfuric acid catalyzes the esterification at 80–100°C.

  • Distillation: Removal of water via azeotropic distillation shifts equilibrium toward product formation .

  • Purification: Fractional distillation under reduced pressure isolates the ester (purity ≥97–99%) .

Applications in Pharmaceutical and Chemical Industries

Intermediate in Drug Synthesis

The compound’s hydroxyl and ester groups serve as handles for further functionalization. It is a precursor in synthesizing:

  • Anti-inflammatory Agents: Derivatives with modified ester groups show COX-2 inhibition .

  • Chiral Auxiliaries: Its stereoisomers facilitate asymmetric synthesis of enantiopure pharmaceuticals .

Specialty Chemicals

In agrochemicals, it intermediates herbicides targeting acetyl-CoA carboxylase . Its thermal stability also makes it suitable for polymer cross-linking agents .

AspectRecommendationSource
StorageSealed, dry containers at room temperature
Personal Protective EquipmentGloves, goggles; avoid inhalation
DisposalIncineration or approved waste facilities

Recent Advances and Future Directions

Stereoselective Synthesis

Recent efforts focus on enzymatic resolution to isolate cis and trans isomers, enhancing their utility in enantioselective catalysis .

Sustainable Production

Microwave and flow chemistry techniques are being optimized to reduce energy consumption and waste generation .

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